molecular formula C11H22N4O3 B3007846 Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate CAS No. 1936693-27-4

Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate

Cat. No.: B3007846
CAS No.: 1936693-27-4
M. Wt: 258.322
InChI Key: HNAIPTNAFIELPJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a tert-butyl group, a hydroxycarbamimidoyl moiety, and a piperazine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the hydroxycarbamimidoyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O3/c1-8-7-14(9(12)13-17)5-6-15(8)10(16)18-11(2,3)4/h8,17H,5-7H2,1-4H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAIPTNAFIELPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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